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Topic: Long-Term Protective Efficacy Study Design for LB30057 Content Type: Detailed
Application Notes and Protocols Audience: Researchers, scientists, and drug development
professionals.

Disclaimer: The following document is a template for a long-term protective efficacy study of
LB30057. LB30057 is a selective oral thrombin inhibitor identified in preclinical studies.[1] As
there is limited publicly available clinical data on LB30057, this protocol is based on
established principles for the development of novel oral anticoagulants (NOACS) for the
prevention of stroke in patients with non-valvular atrial fibrillation (AF). Specific parameters,
such as dosing, are assumed based on the profiles of similar drugs in this class and would
require confirmation in Phase | and Il clinical trials.

Introduction

LB30057 is a potent and selective, orally bioavailable benzamidrazone-based direct thrombin
inhibitor.[1][2] Thrombin is a key enzyme in the coagulation cascade, and its inhibition is a
validated therapeutic strategy for the prevention and treatment of thromboembolic disorders.
Non-valvular atrial fibrillation (AF) is a major risk factor for ischemic stroke, and long-term oral
anticoagulation is the standard of care for stroke prevention in this patient population. This
document outlines the design and protocols for a pivotal Phase lll clinical trial to evaluate the
long-term protective efficacy and safety of LB30057 for the prevention of stroke and systemic
embolism in patients with non-valvular AF.
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Scientific Rationale

Direct oral anticoagulants have emerged as effective and safe alternatives to vitamin K
antagonists (VKAS) for stroke prevention in AF. By directly inhibiting thrombin, LB30057 is
expected to provide predictable and stable anticoagulation without the need for frequent
monitoring. This study is designed to demonstrate that LB30057 is at least non-inferior to the
standard of care, warfarin, in preventing thromboembolic events, while offering a potentially
improved safety profile, particularly with respect to bleeding risks.

Study Objectives

Primary Objective:

o To evaluate whether long-term treatment with LB30057 is non-inferior to adjusted-dose
warfarin in preventing the composite endpoint of stroke (ischemic or hemorrhagic) and
systemic embolism in patients with non-valvular atrial fibrillation.

Secondary Objectives:

» To compare the rates of individual components of the primary efficacy endpoint (stroke,
systemic embolism).

» To assess the superiority of LB30057 compared to warfarin for the primary efficacy endpoint,
if non-inferiority is established.

o To evaluate the safety of LB30057 compared to warfarin, with a focus on the incidence of
major and clinically relevant non-major bleeding events.

e To assess all-cause mortality.

» To evaluate the pharmacokinetic and pharmacodynamic profile of LB30057 in the target
patient population.

Study Design

This is a Phase lll, multicenter, randomized, double-blind, double-dummy, active-controlled,
parallel-group, non-inferiority trial.
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Study Population: Patients with documented non-valvular atrial fibrillation and at least one
additional risk factor for stroke.

Randomization: Eligible patients will be randomized in a 1:1 ratio to receive either LB30057
or warfarin.

Blinding: A double-dummy design will be used to maintain blinding. Patients in the LB30057
group will receive active LB30057 and a placebo international normalized ratio (INR)
monitoring and sham dose adjustments. Patients in the warfarin group will receive active
warfarin with active INR monitoring and dose adjustments, and a placebo for LB30057.

Study Duration: Patients will be treated for a minimum of 12 months and up to 36 months, or
until a pre-specified number of primary endpoint events have occurred.

Subject Selection Criteria
Inclusion Criteria:

Age = 18 years.

Documented non-valvular atrial fibrillation (paroxysmal, persistent, or permanent).

At least one of the following risk factors for stroke:

o

Previous stroke, transient ischemic attack (TIA), or systemic embolism

[¢]

Left ventricular ejection fraction < 40% or symptomatic heart failure

[e]

Age = 75 years

[e]

Age 65-74 years with diabetes mellitus, hypertension, or coronary artery disease

Written informed consent.

Exclusion Criteria:

Moderate to severe mitral stenosis or a mechanical prosthetic heart valve.

Stroke within the last 14 days.
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Severe renal impairment (Creatinine Clearance < 30 mL/min).

Active clinically significant bleeding or high risk of bleeding.

Concomitant use of other anticoagulants or potent P-glycoprotein inhibitors/inducers.

Pregnancy or breastfeeding.

Treatment and Dosing

o LB30057 Arm: Based on assumed preclinical and early clinical data, a fixed oral dose of 150
mg twice daily will be administered. A lower dose of 110 mg twice daily will be considered for
patients with moderate renal impairment or other risk factors for bleeding. [Note: These
doses are hypothetical and would need to be confirmed in Phase | and Il studies.]

o Warfarin Arm: Warfarin will be administered orally at a dose adjusted to maintain a target INR
of 2.0-3.0. INR monitoring will be performed at least monthly.

Efficacy and Safety Endpoints
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Endpoint Type Endpoint Definition

Stroke: Acute onset of a focal
neurological deficit of

] ) ) presumed vascular cause
Composite of stroke (ischemic ) )
) ] ) ) lasting >24 hours. Systemic
Primary Efficacy or hemorrhagic) and systemic )
) Embolism: Acute vascular
embolism , _
occlusion of an extremity or

organ, confirmed by imaging or

pathology.

) Individual components of the ] )
Secondary Efficacy ) ) Stroke, Systemic Embolism
primary endpoint

All-cause mortality Death from any cause

Major Bleeding: Clinically overt
bleeding accompanied by a fall
in hemoglobin of =2 g/dL,
transfusion of =2 units of
packed red blood cells,
occurring in a critical site, or
resulting in death. Clinically
Composite of major and Relevant Non-Major Bleeding:
Primary Safety clinically relevant non-major Overt bleeding not meeting the
bleeding events criteria for major bleeding but
resulting in medical
intervention, unscheduled
contact with a physician,
interruption or discontinuation
of study drug, or discomfort or
impairment of activities of daily

living.

Individual components of the Major bleeding, Clinically
Secondary Safety ] ) ) .
primary safety endpoint relevant non-major bleeding

Other adverse events Any untoward medical

occurrence in a patient
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administered a pharmaceutical

product.

Experimental Protocols
Pharmacokinetic (PK) and Pharmacodynamic (PD)
Analysis

o Objective: To characterize the PK and PD of LB30057 in the target population.

o Methodology:

(¢]

Sparse blood samples will be collected from a subset of patients at pre-specified time
points (e.g., trough and peak concentrations).

o Plasma concentrations of LB30057 will be determined using a validated liquid
chromatography-tandem mass spectrometry (LC-MS/MS) method.

o Coagulation parameters, including activated partial thromboplastin time (aPTT) and ecarin
clotting time (ECT), will be measured at the same time points.

o Population PK/PD modeling will be performed to evaluate the relationship between drug
exposure and anticoagulant effect, and to identify covariates influencing PK and PD
variability.

Adjudication of Clinical Endpoints
o Objective: To ensure accurate and unbiased assessment of efficacy and safety endpoints.
o Methodology:

o An independent Clinical Endpoint Committee (CEC), blinded to treatment allocation, will
be established.

o All potential efficacy and safety endpoint events will be reported by investigators and
submitted to the CEC for review.
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o The CEC will adjudicate all events based on pre-defined criteria and source
documentation.

Statistical Analysis

o Sample Size: The sample size will be calculated to provide at least 90% power to
demonstrate the non-inferiority of LB30057 compared to warfarin for the primary efficacy
endpoint.

e Primary Efficacy Analysis: The primary analysis will be a time-to-first-event analysis using a
Cox proportional hazards model in the intention-to-treat (ITT) population. The non-inferiority
margin will be pre-specified based on regulatory guidelines.

o Superiority Analysis: If non-inferiority is established, a test for superiority will be performed.

o Safety Analysis: The incidence of bleeding events and other adverse events will be
compared between the two treatment groups using appropriate statistical methods.
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Caption: Mechanism of action of LB30057 in the coagulation cascade.
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Caption: Workflow for the Phase lll clinical trial of LB30057.
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Caption: Relationship between efficacy, safety, and overall study outcome.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1674644#long-term-protective-efficacy-study-design-
for-Ib30057]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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